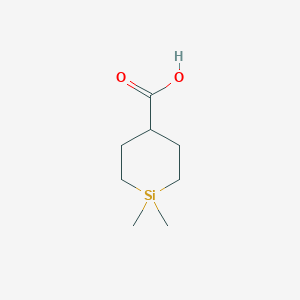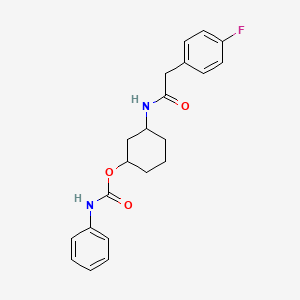
1,1-二甲基硅烷-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylsilinane-4-carboxylic acid: is an organosilicon compound featuring a silicon atom bonded to two methyl groups and a carboxylic acid functional group
科学研究应用
1,1-Dimethylsilinane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials and coatings.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilinane-4-carboxylic acid can be synthesized through several methods. One common approach involves the hydrosilylation of alkenes with silanes, followed by oxidation to introduce the carboxylic acid group. Another method includes the reaction of chlorosilanes with organolithium reagents, followed by hydrolysis and oxidation.
Industrial Production Methods: In industrial settings, the production of 1,1-Dimethylsilinane-4-carboxylic acid often involves large-scale hydrosilylation reactions using catalysts such as platinum or rhodium complexes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions: 1,1-Dimethylsilinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or borane are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted silanes depending on the reagents used.
作用机制
The mechanism of action of 1,1-Dimethylsilinane-4-carboxylic acid involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to participate in a range of chemical reactions. The carboxylic acid group can undergo ionization, making the compound reactive in aqueous environments. These properties enable the compound to act as a versatile intermediate in organic synthesis and industrial applications.
相似化合物的比较
Trimethylsilane: Similar in structure but lacks the carboxylic acid group.
Dimethylsilane: Contains two methyl groups bonded to silicon but lacks additional functional groups.
Silicic acid: Contains silicon bonded to hydroxyl groups, differing in its reactivity and applications.
Uniqueness: 1,1-Dimethylsilinane-4-carboxylic acid is unique due to the presence of both silicon and a carboxylic acid group in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and industry.
属性
IUPAC Name |
1,1-dimethylsilinane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-11(2)5-3-7(4-6-11)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGUKAXPJRSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2481272.png)
![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)
![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)


![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)
![11H-dibenzo[b,e][1,4]dioxepin-2-amine](/img/structure/B2481281.png)
methanethioyl]amino})amine](/img/structure/B2481282.png)

